

NVS-PAK1-1: A Highly Selective Kinase Inhibitor Targeting PAK1

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	NVS-PAK1-1	
Cat. No.:	B609693	Get Quote

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the KinomeScan selectivity data for **NVS-PAK1-1** against other known p21-activated kinase 1 (PAK1) inhibitors. This document summarizes key quantitative data, details experimental methodologies, and visualizes the relevant signaling pathways and experimental workflows.

NVS-PAK1-1 is a potent and selective allosteric inhibitor of PAK1, a serine/threonine kinase that is a key regulator of cell motility, proliferation, and survival.[1][2][3][4] Overexpression and hyperactivity of PAK1 have been implicated in a variety of cancers, making it an attractive target for therapeutic intervention. The selectivity of a kinase inhibitor is a critical factor in its potential for clinical success, as off-target effects can lead to toxicity. The KinomeScan platform is a widely used competition binding assay to determine the selectivity of kinase inhibitors against a large panel of human kinases.

Comparative Selectivity of PAK1 Inhibitors

The following table summarizes the available quantitative data for **NVS-PAK1-1** and other notable PAK1 inhibitors. The data highlights the superior selectivity of **NVS-PAK1-1**.



Inhibitor	Target	IC50 / Ki / Kd	Selectivity Score (S10 @ 10 µM)	Kinase Panel Size	Key Off- Targets (Inhibition > 70%)
NVS-PAK1-1	PAK1	IC50: 5 nM[1] [3][4], Kd: 7 nM[2][5]	0.003[5][6]	442[5][6]	Exquisitely selective[5]
PAK2	IC50: 270 nM (dephosphory lated), 720 nM (phosphorylat ed)[5]				
FRAX597	PAK1	IC50: 8 nM[1]	Not Available	Not Available	PAK2 (IC50: 13 nM), PAK3 (IC50: 19 nM) [1]
G-5555	PAK1	Ki: 3.7 nM	Not Available	235	PAK2, PAK3, KHS1, Lck, MST3, MST4, SIK2, YSK1[7]
AZ13705339	PAK1	IC50: 0.33 nM, Kd: 0.28 nM	Not Available	125	PAK2 (IC50: 6 nM, Kd: 0.32 nM), some Src- family kinases[8]
PF-3758309	PAK4	Kd: 2.7 nM	Not Available	Not Available	Primarily a PAK4 inhibitor[1]
FRAX1036	PAK1	Ki: 23.3 nM	Not Available	Not Available	PAK2 (Ki: 72.4 nM)[1]



Experimental Protocols KinomeScan Competition Binding Assay (DiscoverX/Eurofins)

The selectivity of **NVS-PAK1-1** was determined using the KinomeScan platform, a competition binding assay that quantitatively measures the interactions between a test compound and a large panel of kinases.

Principle: The assay is based on the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase that binds to the solid support is inversely proportional to the affinity of the test compound for that kinase.

Methodology:

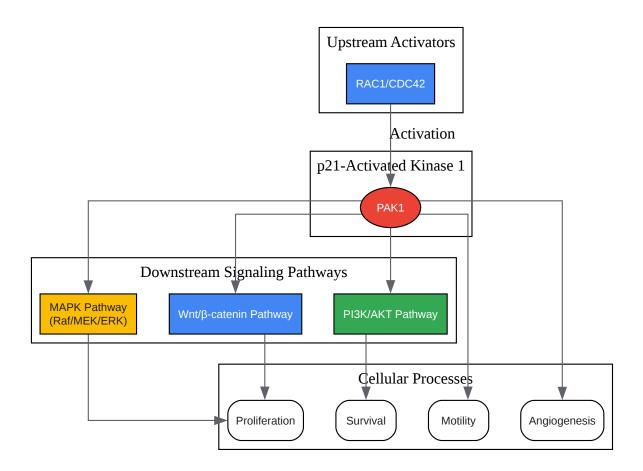
- Kinase Preparation: A comprehensive panel of human kinases is expressed, typically as T7 phage fusions in E. coli or in HEK-293 cells.
- Ligand Immobilization: Streptavidin-coated magnetic beads are treated with a biotinylated, broad-spectrum kinase inhibitor to serve as the immobilized ligand.
- Competition Assay: The kinase, the immobilized ligand, and the test compound (NVS-PAK1-1) are incubated together in a multi-well plate.
- Washing: The beads are washed to remove unbound kinase and test compound.
- Elution: The bound kinase is eluted from the beads.
- Quantification: The amount of eluted kinase is quantified using a highly sensitive method,
 typically quantitative PCR (qPCR) of a DNA tag fused to the kinase.
- Data Analysis: The results are reported as the percentage of the kinase that remains bound
 to the immobilized ligand in the presence of the test compound, compared to a DMSO
 control. A lower percentage indicates a stronger interaction between the compound and the
 kinase. The selectivity score (S-score) is calculated based on the number of kinases
 inhibited at a certain threshold and concentration.





Signaling Pathway and Experimental Workflow

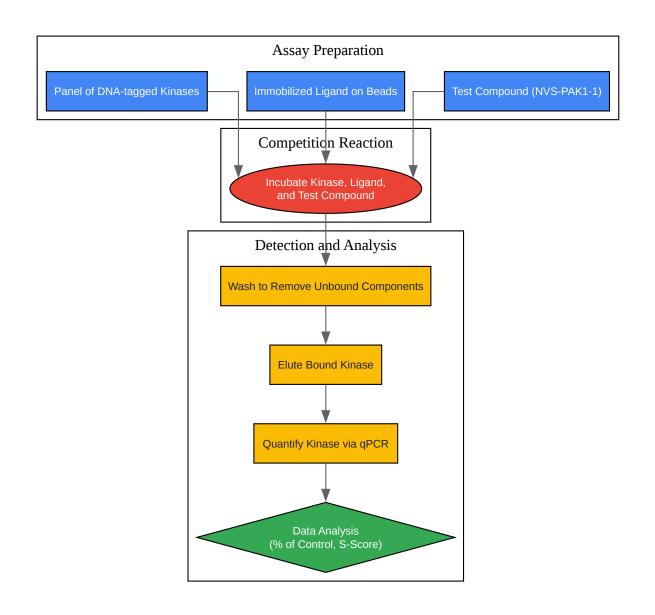
The following diagrams illustrate the central role of PAK1 in cellular signaling and the workflow of the KinomeScan assay.



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Caption: PAK1 signaling network, illustrating upstream activators and major downstream pathways.





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Caption: Experimental workflow of the KinomeScan competition binding assay.

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- To cite this document: BenchChem. [NVS-PAK1-1: A Highly Selective Kinase Inhibitor Targeting PAK1]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609693#kinomescan-data-for-nvs-pak1-1-selectivity]

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